Furan-2,5-dione;prop-2-enoic acid
Overview
Description
Furan-2,5-dione;prop-2-enoic acid: is a copolymer formed by the polymerization of acrylic acid and maleic anhydride. This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties. The copolymer exhibits excellent adhesion, film-forming ability, and water solubility, making it valuable in coatings, adhesives, and other formulations .
Mechanism of Action
Target of Action
The primary targets of the compound “Acrylic acid, polymer with maleic anhydride” are the hydrophilic polymers . These polymers are based on acrylic acid and maleic anhydride, and are used in radical polymerization . The compound interacts with these targets through grafting reactions .
Mode of Action
The “Acrylic acid, polymer with maleic anhydride” interacts with its targets by grafting terpyridine units into the hydrophilic copolymers of maleic anhydride and acrylic acid . This interaction is facilitated by the reaction of the amino groups in NH2-Tpy and the maleic anhydride units . As a result, a series of gelator polymers containing different contents of terpyridine units is synthesized .
Biochemical Pathways
The “Acrylic acid, polymer with maleic anhydride” affects the biochemical pathways involved in the synthesis of acrylic acid and maleic anhydride . The compound implements environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions . These reactions lead to the transformation of maleic anhydride and acrylic acid into sodium acrylate .
Pharmacokinetics
It is known that the compound exhibits reversible solution-gel transition at different environmental temperatures . The equilibrium swelling of the supramolecular hydrogels was found to be 8.0-12.3 g/g, which increased with the decrease in the content of the terpyridine units in the resulting hydrogels .
Result of Action
The molecular and cellular effects of the action of “Acrylic acid, polymer with maleic anhydride” are observed in the formation of supramolecular hydrogels . These hydrogels show typical gel-like characteristics when the terpyridine content of the hydrogels exceeds 10%, and they show liquid-like characteristics when the terpyridine content of the hydrogels is less than 7% .
Action Environment
The action, efficacy, and stability of “Acrylic acid, polymer with maleic anhydride” are influenced by environmental factors. For instance, the compound exhibits reversible solution-gel transition at different environmental temperatures . Furthermore, the equilibrium swelling of the supramolecular hydrogels, which is an indicator of the compound’s action, increases with the decrease in the content of the terpyridine units in the resulting hydrogels .
Biochemical Analysis
Biochemical Properties
Acrylic acid, polymer with maleic anhydride, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The copolymer can form hydrogels that provide a suitable environment for enzyme immobilization, enhancing the stability and activity of enzymes such as lipases and proteases . Additionally, the carboxyl groups present in the polymer can form ionic bonds with positively charged amino acids in proteins, facilitating protein binding and stabilization . These interactions are crucial for applications in biosensors and biocatalysis.
Cellular Effects
Acrylic acid, polymer with maleic anhydride, has been shown to influence various cellular processes. The copolymer can affect cell adhesion, proliferation, and differentiation by interacting with cell surface receptors and extracellular matrix proteins . It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the copolymer can enhance the expression of genes involved in cell adhesion and cytoskeletal organization, promoting cell attachment and spreading on biomaterial surfaces .
Molecular Mechanism
The molecular mechanism of action of acrylic acid, polymer with maleic anhydride, involves its ability to form hydrogen bonds and ionic interactions with biomolecules. The carboxyl groups in the polymer can interact with amino groups in proteins, leading to enzyme inhibition or activation . Additionally, the copolymer can induce conformational changes in proteins, affecting their activity and stability . These interactions can result in changes in gene expression, as the copolymer can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylic acid, polymer with maleic anhydride, can change over time due to its stability and degradation properties. The copolymer is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can lead to the release of acrylic acid and maleic anhydride monomers, which can have long-term effects on cellular function . In vitro and in vivo studies have shown that the copolymer can maintain its bioactivity for several weeks, making it suitable for long-term applications .
Dosage Effects in Animal Models
The effects of acrylic acid, polymer with maleic anhydride, vary with different dosages in animal models. At low doses, the copolymer has been shown to be biocompatible and non-toxic, promoting tissue regeneration and wound healing . At high doses, the copolymer can induce inflammatory responses and tissue damage . Threshold effects have been observed, where the copolymer’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
Acrylic acid, polymer with maleic anhydride, is involved in various metabolic pathways. The copolymer can interact with enzymes such as esterases and hydrolases, which catalyze its degradation into acrylic acid and maleic anhydride monomers . These monomers can then enter metabolic pathways, where they are further processed by enzymes such as acyl-CoA synthetase and fumarase . The copolymer can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of acrylic acid, polymer with maleic anhydride, within cells and tissues are mediated by various transporters and binding proteins. The copolymer can be internalized by cells through endocytosis, where it is transported to lysosomes for degradation . Additionally, the copolymer can bind to extracellular matrix proteins, facilitating its distribution within tissues . The localization and accumulation of the copolymer can affect its bioactivity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of acrylic acid, polymer with maleic anhydride, is influenced by targeting signals and post-translational modifications. The copolymer can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting peptides and transport proteins . These interactions can affect the copolymer’s activity and function, as its localization within different organelles can influence its interactions with biomolecules and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The copolymer of acrylic acid and maleic anhydride is typically synthesized via free radical copolymerization. This process involves the reaction of acrylic acid and maleic anhydride in the presence of a free radical initiator, such as ammonium persulfate . The reaction is carried out in an aqueous medium at elevated temperatures, usually around 60-80°C, to ensure efficient polymerization.
Industrial Production Methods: In industrial settings, the production of this copolymer often involves continuous processes to achieve high yields and consistent product quality. The monomers are fed into a reactor where they undergo polymerization under controlled conditions. The resulting copolymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: The copolymer of acrylic acid and maleic anhydride can undergo various chemical reactions, including:
Hydrolysis: The anhydride groups in the copolymer can be hydrolyzed to form carboxylic acid groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as sulfuric acid, at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Major Products:
Hydrolysis: Produces carboxylic acids.
Esterification: Produces esters.
Amidation: Produces amides.
Scientific Research Applications
Chemistry: The copolymer is used in the synthesis of various functional materials, including hydrogels and superabsorbent polymers .
Biology: In biological research, the copolymer is employed in drug delivery systems due to its biocompatibility and ability to form hydrogels .
Medicine: The copolymer is explored for use in medical adhesives and wound dressings, leveraging its film-forming and adhesive properties .
Industry: In industrial applications, the copolymer is used in coatings, adhesives, and as a dispersant in detergents and cleaning formulations .
Comparison with Similar Compounds
Poly(acrylic acid): Similar in structure but lacks the anhydride groups, making it less reactive in certain applications.
Poly(maleic anhydride): Contains only maleic anhydride units, making it more reactive but less versatile in terms of film-forming properties.
Poly(acrylamide): Similar in terms of water solubility but differs in its lack of carboxylic acid groups
Uniqueness: The copolymer of acrylic acid and maleic anhydride is unique due to its combination of carboxylic acid and anhydride groups, providing a balance of reactivity and film-forming ability. This makes it particularly valuable in applications requiring strong adhesion and water solubility .
Properties
IUPAC Name |
furan-2,5-dione;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H4O2/c5-3-1-2-4(6)7-3;1-2-3(4)5/h1-2H;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZROSNLRWHSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26677-99-6 | |
Record name | Acrylic acid-maleic anhydride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26677-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10181197 | |
Record name | Acrylic acid, polymer with maleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26677-99-6 | |
Record name | NSC124031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, polymer with maleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with 2,5-furandione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | furan-2,5-dione; prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.